4-Hydroxy-3-(methylthio)benzonitrile
Description
4-Hydroxy-3-(methylthio)benzonitrile (C₈H₇NOS) is an aromatic nitrile derivative featuring a hydroxyl group (-OH) at the para position and a methylthio (-SCH₃) group at the meta position on the benzene ring. The compound’s structure combines the electron-withdrawing nitrile group (-CN) with sulfur-containing and hydroxyl substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
4-hydroxy-3-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,1H3 |
InChI Key |
KIJMCKPEHMCWIV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Electronic Effects : The methylthio (-SCH₃) group in the target compound is less electron-donating than methoxy (-OCH₃) but more polarizable due to sulfur’s lone pairs. This impacts reactivity in electrophilic substitution reactions .
Physicochemical Properties
- Solubility : The hydroxyl group increases water solubility, while the methylthio and nitrile groups contribute to organic solvent affinity. This balance contrasts with analogs like 4-(methylthio)benzonitrile, which lacks -OH and is more lipophilic .
- Stability : Nitriles generally exhibit thermal stability, but the -SCH₃ group may introduce susceptibility to oxidation, forming sulfoxides or sulfones, as seen in compounds like 4-formyl-3-(methylsulfonyl)benzonitrile .
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